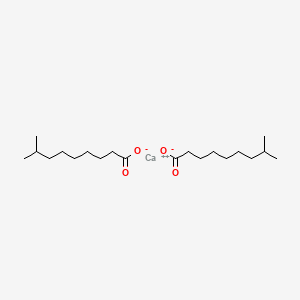
Calcium isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium isodecanoate is a chemical compound with the molecular formula C20H38CaO4. It is a calcium salt of isodecanoic acid, which is a branched-chain fatty acid. This compound is used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and stabilizer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium isodecanoate can be synthesized through the reaction of isodecanoic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where the isodecanoic acid is neutralized by the calcium hydroxide, forming this compound and water. The reaction can be represented as follows:
2 C10H20O2+Ca(OH)2→Ca(C10H19O2)2+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by mixing isodecanoic acid with calcium oxide or calcium hydroxide under controlled temperature and pressure conditions. The mixture is then heated to facilitate the reaction, and the resulting product is purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Calcium isodecanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can react with various reagents to form different products.
Common Reagents and Conditions
Acids: this compound reacts with strong acids like hydrochloric acid to release isodecanoic acid and form calcium chloride.
Bases: It can react with strong bases, although this is less common due to its already basic nature.
Oxidizing Agents: Under certain conditions, this compound can be oxidized to form various oxidation products, although this is not a typical reaction.
Major Products
The major products formed from the reactions of this compound include isodecanoic acid (when reacting with acids) and calcium salts of other acids (when reacting with different carboxylic acids).
Scientific Research Applications
Calcium isodecanoate has several applications in scientific research and industry:
Chemistry: It is used as a stabilizer in the production of polymers and plastics, helping to improve their thermal stability and mechanical properties.
Biology: In biological research, this compound can be used as a source of calcium ions in various biochemical assays.
Medicine: While not commonly used directly in medicine, this compound can be a component in certain pharmaceutical formulations where calcium ions are required.
Industry: It is widely used as a lubricant and corrosion inhibitor in the manufacturing of metal products and machinery.
Mechanism of Action
The mechanism of action of calcium isodecanoate involves the release of calcium ions (Ca2+) when it dissociates in solution. These calcium ions can interact with various molecular targets, including enzymes and cellular membranes, influencing biochemical pathways and cellular functions. The carboxylate group of isodecanoic acid can also interact with metal ions, forming stable complexes that can affect the solubility and reactivity of other compounds.
Comparison with Similar Compounds
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, used as a lubricant and stabilizer.
Calcium oleate: Similar in structure but derived from oleic acid, used in similar applications.
Calcium palmitate: Derived from palmitic acid, used in cosmetics and pharmaceuticals.
Uniqueness
Calcium isodecanoate is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can affect its solubility, melting point, and reactivity, making it suitable for specific industrial applications where other calcium salts may not perform as well.
Properties
CAS No. |
84195-97-1 |
|---|---|
Molecular Formula |
C20H38CaO4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
calcium;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
IJLZZQNBVXXIBD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















